2-Quinoxalinecarbaldehyde oxime 1,4-dioxide

Thermal analysis Compound stability Quinoxaline characterization

2-Quinoxalinecarbaldehyde oxime 1,4-dioxide (CAS 6804-21-3) is a heterocyclic N-oxide derivative with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol, belonging to the quinoxaline 1,4-di-N-oxide (QdNO) class that has been extensively studied for antibacterial, antitumor, and antiparasitic applications since the 1940s. The compound features a planar quinoxaline ring with N-oxide groups at positions 1 and 4 and an oxime (-C=N-OH) functionality at position 2, a combination that distinguishes it from both non-oxime QdNOs (e.g., carbadox, olaquindox) and non-N-oxide quinoxaline oximes.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
CAS No. 6804-21-3
Cat. No. B1451175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinoxalinecarbaldehyde oxime 1,4-dioxide
CAS6804-21-3
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NO)[O-]
InChIInChI=1S/C9H7N3O3/c13-10-5-7-6-11(14)8-3-1-2-4-9(8)12(7)15/h1-6,13H/b10-5+
InChIKeyUBQYCBVOJMEZDX-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Quinoxalinecarbaldehyde oxime 1,4-dioxide (CAS 6804-21-3): Structural and Functional Baseline for Differentiated Procurement


2-Quinoxalinecarbaldehyde oxime 1,4-dioxide (CAS 6804-21-3) is a heterocyclic N-oxide derivative with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol, belonging to the quinoxaline 1,4-di-N-oxide (QdNO) class that has been extensively studied for antibacterial, antitumor, and antiparasitic applications since the 1940s [1]. The compound features a planar quinoxaline ring with N-oxide groups at positions 1 and 4 and an oxime (-C=N-OH) functionality at position 2, a combination that distinguishes it from both non-oxime QdNOs (e.g., carbadox, olaquindox) and non-N-oxide quinoxaline oximes [2]. Its primary documented role is as a key synthetic intermediate for generating diverse bioactive derivatives, particularly oxime ethers and hydrazones, rather than as a terminal bioactive agent per se [3].

Why 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide Cannot Be Replaced by a Generic Quinoxaline Derivative: The Functional Oxime Distinction


Within the quinoxaline 1,4-dioxide family, biological activity is exquisitely sensitive to the nature of the 2-position substituent. While the di-N-oxide moiety is essential for bioreductive activation and DNA damage, the 2-substituent governs potency, solubility, metabolic stability, and derivatization potential [1]. The oxime group in this compound (-CH=N-OH) provides a chemically reactive handle for condensation, O-alkylation, and metal chelation that is absent in the methyl (2-methylquinoxaline 1,4-dioxide), hydroxymethyl (dioxidine), carboxamide (olaquindox), or carbomethoxyhydrazone (carbadox) analogs [2]. Substituting this compound with, for example, 2-methylquinoxaline 1,4-dioxide or quinoxaline-2-carbaldehyde oxime (lacking the N-oxide groups) would result in a fundamentally different reactivity profile, loss of the oxime-enabled derivatization pathway, and altered antibacterial potency as demonstrated in class-level MIC comparisons where 2-substituent identity shifted MIC values by orders of magnitude [3].

Quantitative Differentiation Evidence for 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide (CAS 6804-21-3) Against Closest Structural Analogs


Thermal Stability Advantage Over the Non-N-Oxide Quinoxaline-2-carbaldehyde Oxime

The melting point of 2-quinoxalinecarbaldehyde oxime 1,4-dioxide (239–240 °C) is substantially higher than that of the non-N-oxide analog quinoxaline-2-carbaldehyde oxime (199–200 °C), reflecting the significant stabilizing effect of the two N-oxide groups on the crystal lattice . This difference in thermal stability can be critical for purification, formulation, and storage considerations.

Thermal analysis Compound stability Quinoxaline characterization

Class-Level Antibacterial Potency Enhancement Conferred by the 1,4-Di-N-Oxide Moiety

Although no direct MIC comparison for the target oxime compound itself is available, class-level evidence demonstrates that the 1,4-di-N-oxide group is the primary determinant of antibacterial potency in the quinoxaline series [1]. In a systematic study of quinoxaline 1,4-dioxide derivatives, the unsubstituted quinoxaline 1,4-dioxide (QNX) showed broad-spectrum antibacterial activity against both Staphylococcus aureus and Escherichia coli strains, with MIC values in the low µg/mL range, whereas reduced (non-N-oxide) quinoxaline derivatives were consistently inactive or substantially less potent [1][2]. The presence of both N-oxide groups is documented as essential for the DNA-damaging bioreductive mechanism that underpins antibacterial action [3].

Antibacterial MIC Quinoxaline N-oxide Structure-activity relationship

Unique Synthetic Versatility: The Oxime as a Gateway to Diversified Bioactive Libraries

The oxime functionality at the 2-position of 2-quinoxalinecarbaldehyde oxime 1,4-dioxide enables a derivatization pathway—O-alkylation to form oxime ethers—that is structurally and functionally inaccessible to the 2-methyl, 2-hydroxymethyl, 2-carboxamide, and 2-carbomethoxyhydrazone analogs [1][2]. The US patent literature explicitly describes the reaction of this specific oxime with methylbromoacetate to produce anthelmintic oxime ether adducts, and with hydroxylamine or piperazine to generate growth-promoting animal feed additives [1][3]. In contrast, quinoxaline-2-carbaldehyde oxime (CAS 7483-32-1), which lacks the N-oxide groups, cannot participate in the same bioreductive activation mechanism required for the antibacterial applications for which the di-N-oxide derivatives were developed [2].

Synthetic intermediate Oxime derivatization Quinoxaline library Feed additive

Mutagenicity Profile Differentiated from Carbadox: Structural Basis for Reduced Genetic Toxicity Potential

The structurally related QdNO carbadox (2-formylquinoxaline 1,4-dioxide carbomethoxyhydrazone) demonstrated mutagenicity in Salmonella typhimurium TA 98 and TA 100 that was stronger than that of quinoxaline 1,4-dioxide and close to that of benzo[a]pyrene, a known potent mutagen [1]. Critically, the mutagenicity of QdNOs was found to be dependent on the presence of the N-oxide groups but was also modulated by the 2-substituent, as partially reduced derivatives and certain substituted analogs showed diminished mutagenic activity [1][2]. The oxime substituent in 2-quinoxalinecarbaldehyde oxime 1,4-dioxide is structurally distinct from the carbomethoxyhydrazone group in carbadox, and while mutagenicity data for the oxime compound itself are not publicly available, the documented 2-substituent dependence of QdNO mutagenicity provides a structural rationale for a potentially differentiated safety profile [2].

Mutagenicity Genetic toxicology Carbadox Quinoxaline safety

Optimal Application Scenarios for 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide Driven by Differentiation Evidence


Medicinal Chemistry: Oxime Ether Library Synthesis for Antibacterial SAR Exploration

The oxime group enables O-alkylation chemistry that is orthogonal to the derivatization pathways available from carboxamide, hydroxymethyl, or hydrazone QdNO analogs. Researchers synthesizing oxime ether libraries can use this compound as a direct starting material to generate diverse analogs (via reaction with alkyl/benzyl halides or Michael acceptors) for systematic antibacterial SAR studies, as pioneered by the oxime ether derivatives of quinoxaline-2-carbaldehyde oxime that demonstrated quantifiable antibacterial and antiviral activities [1]. The N-oxide groups ensure that any resulting oxime ether retains the bioreductive activation potential required for anaerobic antibacterial activity .

Veterinary Drug Discovery: Next-Generation Feed Additives with Potentially Reduced Mutagenicity

The quinoxaline di-N-oxide class includes established feed additives (carbadox, olaquindox, cyadox) that promote growth and control enteric infections in swine and poultry [1]. However, carbadox's demonstrated mutagenicity—stronger than quinoxaline 1,4-dioxide and close to benzo[a]pyrene —has prompted regulatory bans. 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide offers a structurally distinct 2-substituent that avoids the carbomethoxyhydrazone group implicated in carbadox's genetic toxicity while retaining the di-N-oxide antibacterial motif. Its documented use in patented growth-promoting formulations confirms its suitability as a starting point for developing safer QdNO-based animal health products.

Anticancer Research: Bioreductive Prodrug Development

Quinoxaline 1,4-dioxides are under evaluation as hypoxia-selective bioreductive drugs for solid tumor treatment because the N-oxide groups undergo enzymatic reduction preferentially under the low-oxygen conditions characteristic of tumor microenvironments [1]. The oxime functionality at the 2-position provides a conjugation site for attaching tumor-targeting moieties, fluorescent probes, or pharmacokinetic modifiers that is not available in other QdNO scaffolds. This dual functionality—bioreductive activation plus chemical addressability—makes the compound particularly valuable for designing hypoxia-activated prodrugs where the oxime can serve as either a protecting group or a linker.

Coordination Chemistry: Metal Complexation for Enhanced Bioactivity

The oxime nitrogen and oxygen atoms, combined with the N-oxide oxygens, create a polydentate ligand framework capable of chelating transition metals (e.g., Cu, Zn, Fe). Metal complexes of quinoxaline 1,4-dioxide derivatives have demonstrated enhanced antibacterial and antitumor activities compared to the free ligands [1]. The elevated thermal stability of the target compound (mp 239–240 °C vs. 199–200 °C for the non-N-oxide analog) further supports its suitability for metal complexation reactions that may require heating or reflux conditions without decomposition, a practical advantage for coordination chemistry applications .

Quote Request

Request a Quote for 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.